2-(2-Chloro-4-isopropylphenoxy)acetamide
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Overview
Description
2-(2-Chloro-4-isopropylphenoxy)acetamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, an isopropyl group, and a phenoxyacetamide moiety.
Preparation Methods
The synthesis of 2-(2-Chloro-4-isopropylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature, followed by the addition of an amine to form the acetamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-4-isopropylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenoxy acids or reduction to yield phenoxy alcohols.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-isopropylphenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Chloro-4-isopropylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(2-Oxopyrrolidin-1-yl)acetamides: These compounds have a similar acetamide moiety but differ in their substituents and biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and exhibits different antimicrobial and anticancer properties.
2,4-Dichlorophenoxyacetamide: This compound has two chloro groups and is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(2-chloro-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
HGZMITZPMDCRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N)Cl |
Origin of Product |
United States |
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